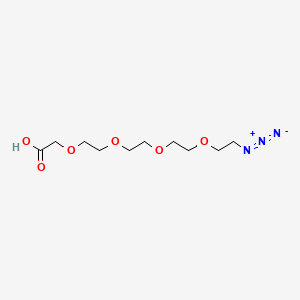
Azido-PEG4-CH2CO2H
概要
準備方法
合成経路と反応条件
N3-TEG-COOHは、テトラエチレングリコール骨格にアジド基とカルボキシル基を導入する一連の化学反応によって合成されます。合成は一般的に以下の手順で行われます。
テトラエチレングリコールの活性化: テトラエチレングリコールのヒドロキシル基は、トシルクロリドなどの適切な試薬を用いて活性化されます。
アジド基の導入: 活性化されたテトラエチレングリコールをその後アジ化ナトリウムと反応させて、アジド官能基を導入します。
カルボキシル化: アジド官能基化されたテトラエチレングリコールは、さらにカルボキシル化剤と反応させてカルボキシル基を導入し、N3-TEG-COOHを生成します。
工業生産方法
N3-TEG-COOHの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件の最適化が含まれます。 連続フロー反応器と自動合成プラットフォームの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。 .
化学反応の分析
反応の種類
N3-TEG-COOHは、以下を含むいくつかの種類の化学反応を起こします。
銅触媒アジド-アルキン環状付加(CuAAC): この反応は、銅触媒の存在下で、N3-TEG-COOHのアジド基がアルキン基と反応して、トリアゾール環を形成します。
歪み促進アルキン-アジド環状付加(SPAAC): この反応は、N3-TEG-COOHのアジド基が、触媒を必要とせずに、歪んだアルキン基(DBCOやBCNなど)と反応します。
一般的な試薬と条件
CuAAC: 硫酸銅とアスコルビン酸ナトリウムは、一般的に触媒系として使用されます。反応は、通常、室温で、ジメチルスルホキシド(DMSO)などの溶媒中で行われます。
形成される主な生成物
CuAAC: 形成される主な生成物は、トリアゾール結合化合物です。
科学的研究の応用
N3-TEG-COOHは、以下を含む、科学研究において幅広い用途があります。
化学: タンパク質分解経路の研究に使用されるPROTACの合成におけるリンカーとして使用されます。
生物学: 細胞プロセスにおける特定のタンパク質の機能を研究するための、標的タンパク質分解戦略の開発に用いられます。
医学: がんや神経変性疾患などの病気に対する新規治療薬の開発における可能性が調査されています。
作用機序
N3-TEG-COOHは、PROTACのリンカーとして機能します。PROTACは、リンカーユニットによって接続された2つのリガンドを含む、ヘテロ二機能性分子です。一方のリガンドはE3ユビキチンリガーゼタンパク質に結合し、もう一方のリガンドは標的タンパク質に結合します。 この構成は、リガーゼと標的タンパク質を近接させ、プロテアソームによる標的タンパク質のユビキチン化とそれに続く分解を促進します。 .
類似化合物との比較
類似化合物
N3-PEG4-COOH: 構造が似ていますが、鎖長が異なる別のPEG系リンカー。
N3-PEG8-COOH: 同様の用途に使用される、より長いPEG系リンカー。
N3-PEG12-COOH: 同様の官能基を持つ、さらに長いPEG系リンカー。
独自性
N3-TEG-COOHは、最適な鎖長と官能基を持つため、安定で効率的なPROTACを形成する上で非常に効果的であるという点で独自です。 CuAACとSPAACの両方の反応を起こすことができるため、化学合成における汎用性が高まります。 .
特性
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O6/c11-13-12-1-2-16-3-4-17-5-6-18-7-8-19-9-10(14)15/h1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTABJLSZLHRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201467-81-4 | |
| Record name | 201467-81-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


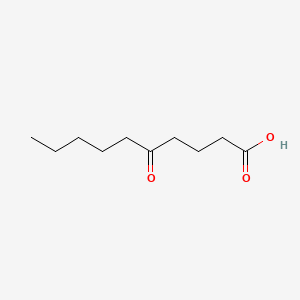
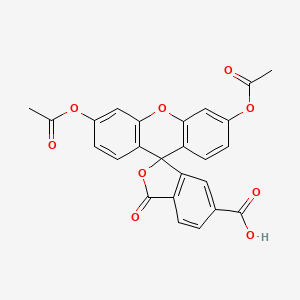
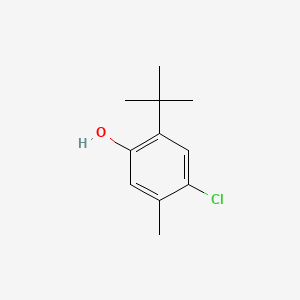
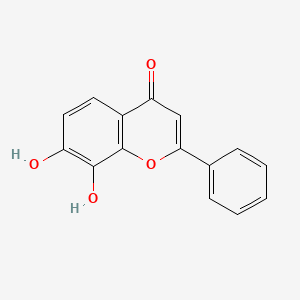


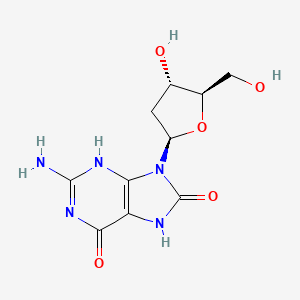

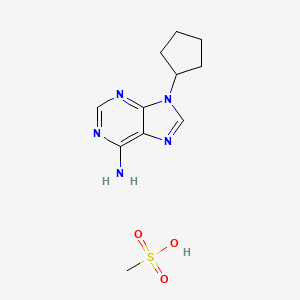
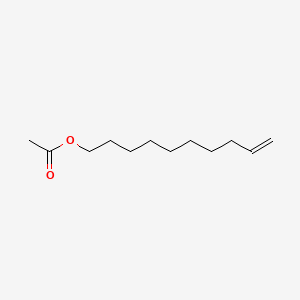
![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)
![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)
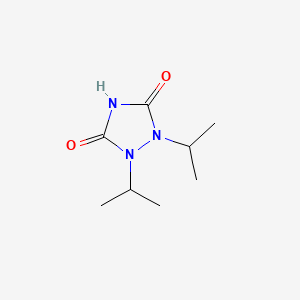
![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)
